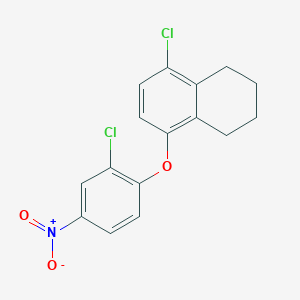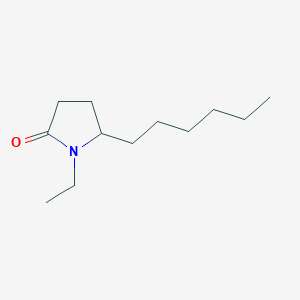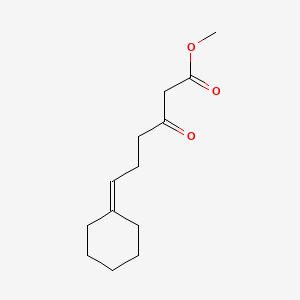![molecular formula C15H25NO2Si2 B14430824 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole CAS No. 80522-60-7](/img/structure/B14430824.png)
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes two trimethylsilyl groups attached to an isoindole core, which contributes to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole typically involves the reaction of isoindole derivatives with trimethylsilylating agents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl groups . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoindole core, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .
Aplicaciones Científicas De Investigación
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole exerts its effects involves the interaction of its trimethylsilyl groups with other moleculesThe molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, 2-ethyl 1,3-bis(trimethylsilyl) ester
- 9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is unique due to its isoindole core, which imparts distinct chemical properties compared to other trimethylsilyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
80522-60-7 |
|---|---|
Fórmula molecular |
C15H25NO2Si2 |
Peso molecular |
307.53 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-3-trimethylsilyloxyisoindol-1-yl)oxysilane |
InChI |
InChI=1S/C15H25NO2Si2/c1-16-14(17-19(2,3)4)12-10-8-9-11-13(12)15(16)18-20(5,6)7/h8-11H,1-7H3 |
Clave InChI |
DHNLCUXLGZAMGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=CC=CC2=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




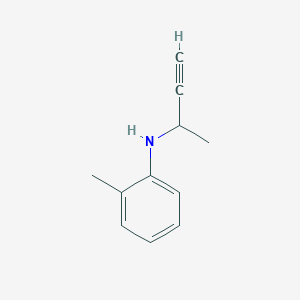
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
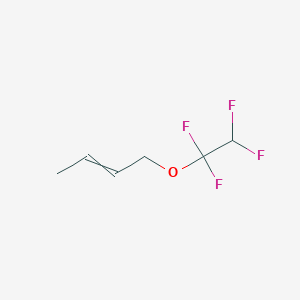

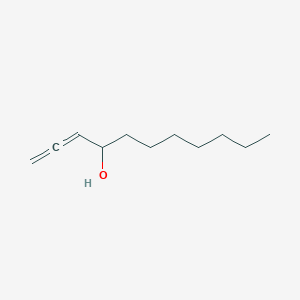
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

